molecular formula C14H11N5O3 B6231499 4-(5H-[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid CAS No. 1783856-36-9

4-(5H-[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid

Cat. No.: B6231499
CAS No.: 1783856-36-9
M. Wt: 297.27 g/mol
InChI Key: IMVAHFIQCOJFIE-UHFFFAOYSA-N
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Description

4-(5H-[1,2,5]oxadiazolo[3',4'5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5H-[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid typically involves multiple steps, starting with the formation of the core oxadiazole structure. One common synthetic route includes the reaction of 3,4-diaminofurazan with oxalic acid through an amide condensation reaction. The resulting intermediate is then further reacted with appropriate reagents to introduce the butanoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and pH, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

4-(5H-[1,2,5]oxadiazolo[3',4'5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic properties, including potential use in drug development.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(5H-[1,2,5]oxadiazolo[3',4'5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid: can be compared to other oxadiazole derivatives, such as phenanthroline derivatives and indole-based compounds . While these compounds share structural similarities, the unique arrangement of atoms in 4-(5H-[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]indol-5-yl)butanoic acid gives it distinct chemical and biological properties.

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Properties

CAS No.

1783856-36-9

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

4-(13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-yl)butanoic acid

InChI

InChI=1S/C14H11N5O3/c20-10(21)6-3-7-19-9-5-2-1-4-8(9)11-14(19)16-13-12(15-11)17-22-18-13/h1-2,4-5H,3,6-7H2,(H,20,21)

InChI Key

IMVAHFIQCOJFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3N2CCCC(=O)O

Purity

95

Origin of Product

United States

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